3',4'-Dichloro-3-(4-methylphenyl)propiophenone
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Overview
Description
3’,4’-Dichloro-3-(4-methylphenyl)propiophenone is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the chlorination of 3-(4-methylphenyl)propiophenone. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired positions on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dichloro-3-(4-methylphenyl)propiophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-3-(4-methylphenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Dichloro-3-(4-methylphenyl)propiophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dichloro-3-(4-methylphenyl)propiophenone
- 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone
- 4’-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone
Uniqueness
3’,4’-Dichloro-3-(4-methylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogues. The presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group can influence the compound’s overall electronic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHTYGDGFXQREM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644147 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-28-3 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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